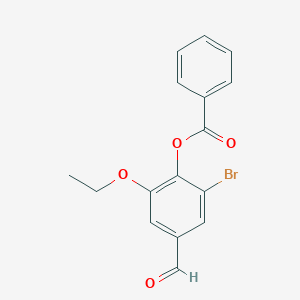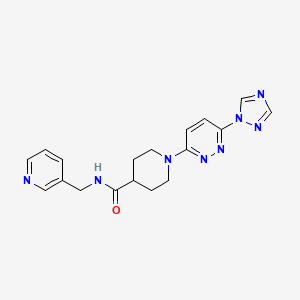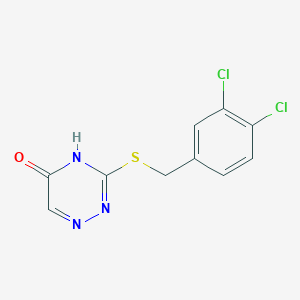![molecular formula C12H19NO2 B2418610 {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine CAS No. 1016765-60-8](/img/structure/B2418610.png)
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is used in various scientific research applications due to its unique structure and properties.
準備方法
The synthesis of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine involves several steps. One common synthetic route includes the reaction of 3-(chloromethyl)phenylmethanamine with 2-ethoxyethanol under specific conditions to yield the desired product . The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
科学的研究の応用
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules and pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
作用機序
The mechanism of action of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine can be compared with other similar compounds such as:
{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, leading to different chemical and biological properties.
{3-[(2-Propoxyethoxy)methyl]phenyl}methanamine:
These comparisons highlight the uniqueness of this compound in terms of its structure and the resulting properties and applications.
特性
IUPAC Name |
[3-(2-ethoxyethoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-14-6-7-15-10-12-5-3-4-11(8-12)9-13/h3-5,8H,2,6-7,9-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOCJNRSNMLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=CC(=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)



![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)

![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
